molecular formula C24H22ClN3O4S2 B15086024 N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide CAS No. 618075-35-7

N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B15086024
CAS No.: 618075-35-7
M. Wt: 516.0 g/mol
InChI Key: IGFPBEIVNFLOGB-MRCUWXFGSA-N
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Description

N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the chlorophenyl group. Common reagents used in these reactions include thiosemicarbazide, ethyl bromoacetate, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring.

    Substitution: Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Potential development of new therapeutic agents based on its biological activities.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is likely related to its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulation of signaling pathways, or inhibition of specific biological processes. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide include other thiazolidinones and indole derivatives. These compounds often share similar structural features and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

618075-35-7

Molecular Formula

C24H22ClN3O4S2

Molecular Weight

516.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C24H22ClN3O4S2/c1-2-32-13-5-12-27-23(31)21(34-24(27)33)20-17-6-3-4-7-18(17)28(22(20)30)14-19(29)26-16-10-8-15(25)9-11-16/h3-4,6-11H,2,5,12-14H2,1H3,(H,26,29)/b21-20-

InChI Key

IGFPBEIVNFLOGB-MRCUWXFGSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)SC1=S

Origin of Product

United States

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